Product packaging for tert-Butyl ethyl(2-hydroxyethyl)carbamate(Cat. No.:CAS No. 152192-95-5)

tert-Butyl ethyl(2-hydroxyethyl)carbamate

Cat. No.: B136270
CAS No.: 152192-95-5
M. Wt: 189.25 g/mol
InChI Key: OPSQZIGTEBZROY-UHFFFAOYSA-N
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Description

Significance of the Carbamate (B1207046) Functional Group in Contemporary Organic Synthesis and Medicinal Chemistry

The carbamate functional group, characterized by the structure >N−C(=O)−O−, is a key structural motif in a vast array of organic molecules, including many approved drugs and prodrugs. nih.govacs.org Its importance stems from a combination of chemical stability, the ability to permeate cell membranes, and its capacity to act as a peptide bond surrogate. nih.govacs.orgnih.gov This resemblance to the amide bond found in peptides makes carbamates particularly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved metabolic stability. acs.org

In organic synthesis, carbamates are extensively used as protecting groups for amines. researchgate.netmasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups due to its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions. masterorganicchemistry.comtandfonline.com This allows for a high degree of control in multi-step syntheses. Beyond protection, the carbamate moiety can influence the conformational properties of a molecule and participate in hydrogen bonding, which is crucial for molecular recognition and drug-target interactions. nih.govacs.org The versatility of carbamates extends to their use in the synthesis of polymers, such as polyurethanes, and as intermediates in the production of agricultural chemicals. nih.govresearchgate.netwikipedia.org

Table 1: Key Properties and Applications of the Carbamate Functional Group

Property/Application Description
Protecting Group Commonly used to protect amines (e.g., Boc group) due to its stability and ease of removal. masterorganicchemistry.com
Peptide Bond Surrogate Mimics the amide bond, conferring metabolic stability to peptide-like drugs. nih.govacs.org
Medicinal Chemistry A key structural element in many approved drugs and prodrugs, influencing stability and cell permeability. nih.govnih.gov
Drug-Target Interactions The carbamate functionality can participate in hydrogen bonding and modulate molecular interactions. nih.govacs.org
Industrial Chemicals Used in the production of agrochemicals and polymers like polyurethanes. nih.govresearchgate.net

Overview of N-Boc Protected Amino Alcohols in Research

N-Boc protected amino alcohols are bifunctional compounds that serve as valuable building blocks in the synthesis of a wide range of biologically active molecules and complex organic structures. sigmaaldrich.com The presence of both a protected amine and a hydroxyl group allows for selective chemical transformations at either end of the molecule. The Boc group provides robust protection for the amine under various conditions, including those involving nucleophiles and bases, while the alcohol functionality can undergo reactions such as oxidation, esterification, or conversion to a leaving group. organic-chemistry.org

The synthesis of N-Boc protected amino alcohols is typically straightforward, often involving the reaction of an amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netufms.br Researchers have developed numerous catalytic systems to improve the efficiency and chemoselectivity of this protection step. researchgate.netufms.br These protected intermediates are crucial in the synthesis of pharmaceuticals, including HIV protease inhibitors, and in the construction of chiral ligands and auxiliaries for asymmetric synthesis. sigmaaldrich.comacs.org The ability to deprotect the amine under mild acidic conditions without affecting other sensitive functional groups is a key advantage of this protecting group strategy.

Current Research Landscape Pertaining to tert-Butyl ethyl(2-hydroxyethyl)carbamate and Related Structures

This compound (CAS No. 152192-95-5) is a specific N-Boc protected amino alcohol that has found utility as a key intermediate and building block in organic synthesis. lookchem.com Its structure features an ethyl group on the nitrogen atom, in addition to the Boc protecting group and the 2-hydroxyethyl chain. This particular substitution pattern makes it a valuable precursor for more complex molecules.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 152192-95-5
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
Boiling Point 263.5±19.0 °C (Predicted)
Density 1.020±0.06 g/cm³ (Predicted)

Data sourced from LookChem. lookchem.com

The synthesis of this compound is typically achieved by reacting 2-(ethylamino)ethanol (B46374) with di-tert-butyl dicarbonate. googleapis.com This reaction provides a direct route to the protected amino alcohol.

Research involving this compound often utilizes it as a starting material for further chemical modifications. For instance, patent literature describes its use in the synthesis of controlled-release pharmaceutical preparations. google.comgoogleapis.com In these examples, the hydroxyl group of this compound is acylated by reacting it with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. google.comgoogleapis.com This transformation highlights the utility of the compound as a scaffold where the alcohol serves as a handle for introducing other functional groups. The Boc-protected amine remains intact during this process, ready for subsequent deprotection and further reaction steps in a synthetic sequence. lookchem.com Its role as an intermediate underscores the importance of N-Boc protected amino alcohols in constructing molecules with specific functionalities for various applications, including drug development. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO3 B136270 tert-Butyl ethyl(2-hydroxyethyl)carbamate CAS No. 152192-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSQZIGTEBZROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565517
Record name tert-Butyl ethyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152192-95-5
Record name tert-Butyl ethyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl Ethyl 2 Hydroxyethyl Carbamate and Analogues

Direct Boc Protection Strategies for Ethyl(2-hydroxyethyl)amine in tert-Butyl ethyl(2-hydroxyethyl)carbamate Synthesis

The most direct route to this compound involves the N-protection of the corresponding amine, ethyl(2-hydroxyethyl)amine. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to the stability of the resulting carbamate (B1207046) under most basic and nucleophilic conditions and its straightforward removal under mild acidic conditions. fishersci.co.ukjk-sci.comnih.gov

The standard method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.comjk-sci.com This reaction is versatile and can be performed under various conditions, typically in the presence of a base. fishersci.co.uk The amine nucleophile attacks one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of the N-Boc protected amine. jk-sci.com

Several reagent systems have been developed to facilitate this transformation, differing primarily in the choice of base and solvent. Common bases include organic amines like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), or inorganic bases such as sodium bicarbonate and sodium hydroxide (B78521). mychemblog.comfishersci.co.uk The selection of the solvent is flexible, with options ranging from aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) to protic solvents like water and methanol (B129727), or even biphasic systems. fishersci.co.ukwordpress.com Catalyst-free conditions using water have also been reported as an environmentally benign option. nih.gov

Reagent System ComponentsRoleCommon ExamplesReference
Boc Source Electrophilic source of the tert-butoxycarbonyl group.Di-tert-butyl dicarbonate (Boc₂O) jk-sci.com
Base Neutralizes the acidic byproduct and can catalyze the reaction.Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃) fishersci.co.ukjk-sci.com
Solvent Medium for the reaction.Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (B52724), Water, Methanol fishersci.co.ukwordpress.com

For the synthesis of this compound, the presence of the hydroxyl group means that chemoselectivity is a consideration. However, N-tert-butoxycarbonylation is generally highly selective for the amine group over the hydroxyl group, especially under basic conditions, preventing the formation of O-Boc side products. nih.govderpharmachemica.com

Achieving high yield and purity in the synthesis of this compound requires the optimization of several reaction parameters. Key factors include the stoichiometry of reagents, reaction temperature, and choice of solvent and base.

Stoichiometry : Typically, a slight excess of di-tert-butyl dicarbonate (e.g., 1.1 to 1.6 equivalents) is used to ensure complete consumption of the starting amine. wordpress.com The amount of base is usually stoichiometric or in slight excess relative to the amine. fishersci.co.uk

Temperature : Most Boc protection reactions proceed efficiently at room temperature. fishersci.co.uk In some cases, moderate heating (e.g., 40-55°C) can be employed to accelerate the reaction, particularly with less reactive amines. fishersci.co.ukwordpress.com

Solvent and Base Selection : The choice of solvent can influence reaction rates and solubility of the starting materials and products. wordpress.com For amino alcohols like ethyl(2-hydroxyethyl)amine, using a solvent mixture like water/methanol can improve the solubility of the starting material. wordpress.com The selection of a base can also be critical; for instance, DMAP is a highly effective catalyst, often used in small amounts alongside a stoichiometric base like TEA. mychemblog.com

Solvent-Free Conditions : To develop more environmentally benign protocols, solvent-free conditions have been explored. These methods can lead to excellent yields and simplify product isolation. derpharmachemica.comresearchgate.net

ParameterTypical Range/OptionsEffect on Yield and PurityReference
Temperature Room Temperature to 55°CHigher temperatures can increase reaction rate but may lead to side products if excessive. fishersci.co.ukwordpress.com
Solvent THF, DCM, Methanol, Water, Solvent-freeAffects solubility and reaction rate; solvent-free conditions can simplify workup. wordpress.comderpharmachemica.comresearchgate.net
Base TEA, DMAP, NaOH, NaHCO₃Choice of base can influence reaction speed and chemoselectivity. DMAP is a potent catalyst. mychemblog.comfishersci.co.uk
(Boc)₂O Equivalents 1.1 - 1.6 eq.Using a slight excess ensures complete conversion of the amine. wordpress.com

General Carbamate Synthesis Approaches Relevant to this compound Framework

Beyond direct N-protection, other general methodologies for carbamate synthesis are applicable to frameworks like this compound. These methods often involve the in-situ generation of a reactive intermediate that is then trapped by an alcohol or amine.

A versatile approach to carbamates involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkylating agent (e.g., an alkyl halide). organic-chemistry.orgnih.gov This method is attractive due to the use of CO₂, an abundant and non-toxic C1 source. nih.gov The reaction is typically promoted by a base, such as cesium carbonate, which activates the amine. organic-chemistry.orggoogle.com The activated amine reacts with CO₂ to form a carbamate salt, which is then alkylated by the electrophile to yield the final carbamate product. google.com This one-pot procedure offers mild reaction conditions and can be adapted for a wide range of substrates. organic-chemistry.orgnih.gov

The Curtius rearrangement is a classic and powerful method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.govnumberanalytics.com The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is a key reactive intermediate. nih.govwikipedia.org This isocyanate can then be trapped by a nucleophile, such as an alcohol, to form the desired carbamate. wikipedia.orgorgsyn.org

Formation of an acyl azide from a carboxylic acid or its derivative. nih.gov

Rearrangement of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org

Nucleophilic attack by an alcohol (in this case, tert-butanol (B103910) or a source of tert-butoxide) on the isocyanate to yield the tert-butyl carbamate. orgsyn.org

This method is highly valued for its broad functional group tolerance and the fact that the rearrangement occurs with full retention of the migrating group's configuration. wikipedia.orgnih.gov

The central feature of the Curtius rearrangement is the formation and subsequent rearrangement of an acyl azide. numberanalytics.comwikipedia.org These intermediates are typically generated in situ and used without isolation due to their potentially explosive nature. orgsyn.orgnih.gov

Several methods exist for the preparation of acyl azides:

From Acyl Chlorides : The reaction of an acyl chloride with an azide source, such as sodium azide, is a common route. nih.govraco.cat The acyl chloride itself is often prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. nih.govraco.cat

From Carboxylic Acids : One-pot procedures that convert carboxylic acids directly to carbamates are highly favored. A widely used reagent for this is diphenylphosphoryl azide (DPPA), which reacts with the carboxylic acid to form a mixed anhydride that subsequently converts to the acyl azide. orgsyn.orgnih.gov Another one-pot method involves reacting the carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgacs.org This generates the acyl azide, which rearranges to the isocyanate. In the presence of a zinc catalyst, the in-situ generated tert-butoxide can then trap the isocyanate to form the Boc-protected amine. orgsyn.org

The in-situ formation of the acyl azide, followed by its immediate conversion to the isocyanate and subsequent trapping, provides a safe and efficient pathway to carbamates that avoids the handling of hazardous intermediates. orgsyn.orgrsc.org

Curtius Rearrangement Protocols and Modifications

Catalytic Systems in Curtius Rearrangement for tert-Butyl Carbamates

The Curtius rearrangement is a classical and versatile reaction for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govorganic-chemistry.org The process begins with the formation of an acyl azide from a carboxylic acid derivative. Upon heating, this intermediate undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org This highly reactive isocyanate can then be trapped by various nucleophiles. When tert-butanol is used as the trapping agent, a tert-butyl carbamate (Boc-protected amine) is formed. wikipedia.org

While the traditional Curtius rearrangement requires high temperatures, modern advancements have introduced catalytic systems that allow the reaction to proceed under much milder conditions. wikipedia.org A significant development is the one-pot procedure, which avoids the isolation of the potentially explosive acyl azide intermediate. organic-chemistry.orgorgsyn.org

One of the most effective catalytic systems for a mild, one-pot Curtius rearrangement to produce Boc-protected amines was developed by Lebel and Leogane. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and sodium azide. This generates the acyl azide in situ, which then rearranges to the isocyanate. The key to the mild conditions is the use of a catalyst, with zinc(II) triflate (Zn(OTf)₂) being identified as particularly efficient. organic-chemistry.orgresearchgate.net The presence of tetrabutylammonium (B224687) bromide (TBAB) also facilitates the reaction. nih.govorganic-chemistry.org This system allows the rearrangement and trapping to occur at low temperatures, often around 40 °C, and is tolerant of a wide array of functional groups. nih.govorganic-chemistry.org

The mechanism of the Curtius rearrangement itself is believed to be a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate in thermal reactions. wikipedia.org The migration proceeds with complete retention of the stereochemistry of the migrating group. thieme-connect.com Lewis and Brønsted acids can catalyze the reaction by coordinating to or protonating the acyl oxygen, which lowers the decomposition temperature required for the rearrangement. wikipedia.org

Catalyst/ReagentSubstrateProductKey Features
Zn(OTf)₂ / TBAB Carboxylic Acidtert-Butyl CarbamateMild, one-pot procedure; high yields at low temperatures. organic-chemistry.org
DPPA Carboxylic Acidtert-Butyl CarbamateDirect conversion without isolating the acyl azide. orgsyn.org
Boron Trifluoride Acyl AzideIsocyanateReduces decomposition temperature significantly. wikipedia.org

Three-Component Coupling Reactions for Carbamate Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. organic-chemistry.orgnih.gov

For the synthesis of carbamate scaffolds, a notable three-component coupling reaction involves an amine, carbon dioxide (CO₂), and an alkyl halide. acs.org In this process, the amine first reacts with CO₂ to form a carbamic acid intermediate, which is then deprotonated by a base. The resulting carbamate anion acts as a nucleophile, attacking the alkyl halide to form the final carbamate product. A common system employs cesium carbonate as the base and tetrabutylammonium iodide (TBAI) as an additive in an anhydrous solvent like DMF. acs.org This method is valued for its mild conditions and its ability to avoid common side reactions such as the N-alkylation of the starting amine. acs.org Furthermore, it has been shown to be compatible with chiral substrates, proceeding without racemization. acs.org

Isocyanide-based multicomponent reactions, such as the Ugi reaction, also provide pathways to complex structures that can contain carbamate functionalities, although they typically produce α-acetamido amides. organic-chemistry.orgnih.gov The versatility of MCRs allows for the creation of large libraries of compounds for biological screening. nih.gov

Nickel Boride Catalyzed Reductions for Boc Protected Amines

An alternative strategy for synthesizing Boc-protected amines involves the reduction of a nitrogen-containing functional group, such as a nitrile or an azide, to a primary amine, which is then immediately protected with a Boc group. Nickel boride (Ni₂B) has emerged as a versatile and effective catalyst for such transformations. organic-chemistry.orgwikipedia.org

Nickel boride is typically generated in situ from the reaction of nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄). mdma.chresearchgate.net This amorphous, air-stable substance can catalyze the reduction of various functional groups. mdma.ch For the synthesis of Boc-protected amines, the reduction is carried out in the presence of di-tert-butyl dicarbonate (Boc₂O). As the primary amine is formed, it is trapped in situ by Boc₂O to yield the desired carbamate. thieme-connect.commdma.ch This one-pot tandem reaction is highly advantageous as it prevents side reactions, such as the dimerization of the primary amine. mdma.ch

The catalytic reduction of nitriles to Boc-protected amines using nickel boride in methanol is a particularly useful method. organic-chemistry.orgmdma.ch The protocol is resilient to air and moisture, making it experimentally convenient. organic-chemistry.orgmdma.ch Similarly, nickel boride effectively catalyzes the reduction of both aromatic and aliphatic azides to their corresponding amines, a transformation that is also compatible with a one-pot Boc-protection step. thieme-connect.comorganic-chemistry.org The use of catalytic amounts of nickel(II) chloride makes the process more environmentally benign compared to methods requiring stoichiometric amounts of metal reagents. organic-chemistry.orgmdma.ch

PrecursorCatalyst SystemTrapping AgentProductKey Features
Nitrile NiCl₂·6H₂O (cat.), NaBH₄Boc₂OBoc-Protected AmineMild, catalytic process; air and moisture tolerant. mdma.ch
Azide NiCl₂ (cat.), NaBH₄Boc₂OBoc-Protected AmineCompatible with one-pot Boc-protection; works for aromatic and aliphatic azides. thieme-connect.comorganic-chemistry.org
Nitro Compound NiCl₂ (cat.), NaBH₄Boc₂OBoc-Protected AmineFacile reduction compatible with subsequent protection. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis and Kinetic Resolution Strategies

The synthesis of enantiomerically pure compounds is of paramount importance, especially in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. For molecules like this compound and its analogues, which contain a stereocenter, methods that can control this stereochemistry are essential.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification for Chiral Carbamate Precursors

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic mixture. jocpr.com This method utilizes the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much higher rate than the other. jocpr.com Lipases are a class of enzymes frequently employed for EKR, particularly for the resolution of chiral alcohols. researchgate.net

The most common strategy for the lipase-catalyzed resolution of a racemic alcohol is transesterification (also known as acylation). nih.gov In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. A lipase (B570770) selectively catalyzes the transfer of the acetyl group to one of the alcohol's enantiomers, converting it into an ester. The other enantiomer remains largely unreacted. At approximately 50% conversion, the mixture contains one enantiomer as the ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques. nih.govnih.gov

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is one of the most widely used and effective lipases for these resolutions due to its broad substrate scope and high enantioselectivity. nih.govresearchgate.net Research has specifically demonstrated the successful kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a close analogue of the title compound, using CAL-B. researchgate.net This process yielded both the (R)- and (S)-enantiomers in optically pure form, showcasing the efficacy of lipase-catalyzed transesterification for preparing enantiopure carbamate precursors. researchgate.net

EnzymeSubstrate TypeReactionAcyl DonorOutcome
Candida antarctica Lipase B (CAL-B) Racemic Secondary AlcoholTransesterificationVinyl AcetateSeparation of enantiomers (one as alcohol, one as acetate). researchgate.net
Pseudomonas fluorescens Lipase Racemic Secondary AlcoholHydrolysisN/A (ester is substrate)Separation of enantiomers (one as alcohol, one as ester). nih.gov
Pseudomonas cepacia Lipase (PCL) Racemic Secondary AlcoholTransesterificationAcyl AnhydridesEnantiopure alcohols and esters. nih.gov

Synthesis of Enantiopure this compound Analogues

Beyond resolving racemic mixtures, the direct synthesis of a single enantiomer (asymmetric synthesis) is a highly desirable goal. There are several established strategies to achieve this for chiral amino alcohols, which are key structural motifs in many biologically active molecules. rsc.orgnih.gov

One major approach is substrate control, where the synthesis starts from an enantiomerically pure precursor from the "chiral pool," such as an amino acid. orgsyn.org For instance, (S)-phenylglycine can be reduced and then Boc-protected to yield tert-butyl (S)-(2-hydroxy-1-phenylethyl)carbamate. orgsyn.org This strategy leverages the inherent chirality of the starting material to define the stereochemistry of the final product.

Another powerful method is the diastereoselective reduction of a prochiral ketone that already contains a stereocenter. For example, β-amino ketones can be reduced to γ-amino alcohols. rsc.org The stereochemical outcome of the reduction of the ketone can be controlled by the choice of catalyst and reaction conditions, allowing for the selective formation of either the syn- or anti-diastereomer. rsc.org Catalytic asymmetric transfer hydrogenation with iridium catalysts and asymmetric hydrogenation with rhodium catalysts have been developed as complementary methods to access different diastereomers of N-protected γ-amino alcohols with high selectivity. rsc.org

Finally, enzymatic kinetic resolution, as described in the previous section, provides a practical route to enantiopure analogues. By resolving a racemic precursor like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, both the (R) and (S) enantiomers can be obtained, serving as versatile building blocks for further synthesis. researchgate.net

Synthesis of Specific Derivatives of this compound

The synthesis of specific derivatives of this compound can be achieved by applying the aforementioned synthetic methodologies to appropriately substituted precursors. For example, introducing substituents on the ethyl backbone or replacing the ethyl group with other alkyl or aryl moieties can be accomplished by starting with the corresponding substituted carboxylic acids in a Curtius rearrangement. nih.gov Similarly, in a nickel boride-catalyzed reduction, substituted nitriles or azides would lead to derivatives with varied substitution patterns.

The synthesis of N-Boc protected β-amino alcohols is a well-established field, often involving the reduction of N-Boc-α-amino acids. researchgate.net For example, N-Boc-D-serine can be activated as a mixed anhydride with isobutyl chloroformate and then reacted with an amine, like benzylamine, to form an amide. Subsequent reduction of the carboxylic acid moiety would yield a chiral, protected amino alcohol derivative. google.com This modular approach allows for the synthesis of a wide array of derivatives by simply changing the starting amino acid or the amine coupling partner.

Synthetic Methodologies for tert-Butyl N-(2-hydroxyethyl)carbamate and Analogues

The synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, a key bifunctional reagent, and its analogues involves several strategic methodologies. These methods focus on the selective protection of the amino group, derivatization from amino acid precursors, and reactions involving its free hydroxyl group to create a diverse range of chemical structures.

1 Methods for tert-Butyl N-(2-hydroxyethyl)carbamate Preparation

The most common and direct method for preparing tert-butyl N-(2-hydroxyethyl)carbamate, also known as N-Boc-ethanolamine, involves the reaction of ethanolamine (B43304) with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comnih.gov This reaction selectively protects the more nucleophilic amine group over the hydroxyl group. The process is typically carried out under mild conditions and can be performed with or without a catalyst.

The reaction is generally conducted by adding di-tert-butyl dicarbonate to a solution of ethanolamine. nih.gov Various solvent systems can be employed, including aqueous-organic mixtures like water/THF or catalyst-free conditions in a water-acetone medium. nih.govnih.gov The use of a base, such as sodium bicarbonate or triethylamine, is common to neutralize the acidic byproduct formed during the reaction. nih.govsemanticscholar.org The work-up procedure is typically straightforward, involving extraction and solvent evaporation to yield the desired product, often as a light yellow, viscous liquid. chemicalbook.comsemanticscholar.org

Table 1: Reaction conditions for the synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate.
Starting MaterialReagentSolvent/CatalystReaction TimeYieldReference
EthanolamineDi-tert-butyl dicarbonateWater/Acetone (Catalyst-free)ShortExcellent nih.gov
AmineDi-tert-butyl dicarbonateDry Acetonitrile / Yttria-Zirconia CatalystVariableHigh semanticscholar.org
AmineDi-tert-butyl dicarbonateWater/THF with Triethylamine~6 hoursHigh nih.gov

2 Synthesis of tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate from L-Serine Derivatives

An important analogue, tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate, is synthesized from L-serine derivatives. This compound serves as a precursor for a series of potential anti-tuberculosis agents. The synthesis starts from methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate, which is itself prepared from L-serine methyl ester hydrochloride and di-tert-butyl dicarbonate.

The key step involves the hydrazinolysis of the methyl ester. To a solution of methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate in ethanol, hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is added at room temperature. The reaction mixture is stirred for an extended period, typically 24 hours, to ensure complete conversion. After the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel to afford the final product as a white solid with a reported yield of 70%.

Table 2: Synthesis of tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate.
Starting MaterialReagentSolventTimeTemperatureYield
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoateHydrazine hydrate (80%)Ethanol24 hoursRoom Temperature70%

3 Preparation of Substituted Phenylcarbamate Derivatives

Substituted phenylcarbamate derivatives can be prepared by leveraging the reactivity of the hydroxyl group in N-Boc-protected amino alcohols or by reacting phenols with isocyanates. In the context of tert-butyl N-(2-hydroxyethyl)carbamate analogues, a common method involves the reaction of a substituted phenol (B47542) with an appropriate isocyanate. researchgate.net

Alternatively, the hydroxyl group of a molecule like N-Boc-ethanolamine can be reacted with a substituted phenyl isocyanate. This addition reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov This method provides a direct route to carbamate derivatives, where the phenyl group can be substituted with various functional groups to modulate the compound's properties. The reaction mechanism for the formation of carbamates from isocyanates is well-established and generally proceeds under mild conditions. nih.gov

4 Derivatization via Hydroxyl Functional Group Reactivity

With the amine functionality protected by the Boc group, the hydroxyl group of tert-butyl N-(2-hydroxyethyl)carbamate is available for a variety of chemical transformations. This allows for the synthesis of a wide range of derivatives.

One common derivatization is esterification. The hydroxyl group can be converted into an ester by reacting it with a carboxylic acid or its more reactive derivatives, such as an acyl chloride. For instance, 2-((tert-butoxycarbonyl)amino)ethyl benzoate (B1203000) can be synthesized by treating N-Boc-ethanolamine with benzoic acid in the presence of coupling agents like EDC·HCl and a base such as diisopropylethylamine (DIPEA). chemrxiv.org An alternative method uses benzoyl chloride and a base like triethylamine in a solvent such as dichloromethane at low temperatures. chemrxiv.org

Another important derivatization involves converting the hydroxyl group into a good leaving group, which facilitates subsequent nucleophilic substitution reactions. This can be achieved by reacting N-Boc-ethanolamine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This reaction forms the corresponding mesylate, tert-butyl (2-(methylsulfonyloxy)ethyl)carbamate, which is a versatile intermediate for introducing other functional groups. google.com

Table 3: Examples of Derivatization of the Hydroxyl Group of N-Boc-ethanolamine.
Reaction TypeReagentsProductYieldReference
Esterification (Coupling)Benzoic acid, EDC·HCl, DIPEA, DMAP2-((tert-butoxycarbonyl)amino)ethyl benzoate77% chemrxiv.org
Esterification (Acyl Chloride)Benzoyl chloride, Triethylamine2-((tert-butoxycarbonyl)amino)ethyl benzoateNot specified chemrxiv.org
MesylationMethanesulfonyl chloride, Triethylaminetert-Butyl (2-(methylsulfonyloxy)ethyl)carbamateNot specified google.com

Chemical Reactivity and Reaction Mechanisms of Tert Butyl Ethyl 2 Hydroxyethyl Carbamate

Role as a Protecting Group: Chemistry of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, valued for its stability in various reaction conditions and its facile removal under specific, mild acidic conditions. acsgcipr.orgnih.gov In tert-Butyl ethyl(2-hydroxyethyl)carbamate, the Boc group masks the primary amine of the ethanolamine (B43304) backbone, allowing for selective reactions at the hydroxyl terminus. chemicalbook.com The stability of the Boc group to nucleophiles and bases permits a wide range of chemical transformations to be performed on the molecule without affecting the protected amine. organic-chemistry.org

The deprotection of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves the following steps:

Protonation: The carbamate (B1207046) oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.com

C-O Bond Cleavage: The protonated carbamate undergoes cleavage of the bond between the oxygen and the tert-butyl group. This step is favored because it results in the formation of a relatively stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. acsgcipr.orgcommonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: This decarboxylation yields the free amine, which is protonated under the acidic reaction conditions to form an ammonium (B1175870) salt. commonorganicchemistry.com

A critical consideration during Boc deprotection is the fate of the tert-butyl cation generated. This electrophilic species can react with nucleophilic sites on the substrate molecule, leading to undesired side products through alkylation. acsgcipr.org To prevent this, "scavengers" such as triethylsilane or thiophenol are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Reagents and Conditions for Boc Deprotection
ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room TemperatureStandard and highly effective method. nih.govcommonorganicchemistry.com
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate (B1210297), Methanol (B129727)Room TemperatureA common and cost-effective alternative to TFA. nih.gov
Aqueous Phosphoric Acid--A milder, environmentally benign option. organic-chemistry.org
Lewis Acids (e.g., TMSI, ZnBr₂)Dichloromethane (DCM)VariesCan offer selectivity in the presence of other acid-labile groups. acsgcipr.org
Oxalyl ChlorideMethanolRoom TemperatureA mild method for deprotection. nih.gov

Reactions Involving the Hydroxyl Moiety of this compound

The presence of a primary hydroxyl group makes this compound a valuable bifunctional building block. chemicalbook.com This alcohol moiety can undergo a variety of standard chemical transformations to introduce new functional groups or link the molecule to other substrates.

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic methodologies, provided the reaction conditions are compatible with the acid-sensitive Boc group.

Esterification: The formation of esters is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions, often using a non-nucleophilic base like triethylamine (B128534) or pyridine. Alternatively, carboxylic acids can be coupled directly to the hydroxyl group using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Etherification: Ethers can be synthesized via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Care must be taken as strong bases can potentially deprotonate the carbamate N-H. Milder, acid-catalyzed methods for forming certain ethers, such as tert-butyl ethers, are also known. organic-chemistry.org

The dual functionality of this compound makes it an ideal starting material for the synthesis of chemical linkers used in various biomedical applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). broadpharm.combldpharm.com The hydroxyl group serves as a convenient handle for extension or for the attachment of payloads. broadpharm.comprecisepeg.com

A common strategy involves activating the hydroxyl group to facilitate coupling with another molecule. For instance, reaction with 4-nitrophenyl chloroformate in the presence of a base converts the alcohol into a reactive carbonate. acs.org This activated intermediate can then readily react with nucleophiles, such as amines, to form a stable carbamate linkage, effectively extending the linker chain. acs.org This methodology allows for the modular construction of complex bifunctional molecules where precise spacing and functionality are critical. bldpharm.com

Reactivity of the Carbamate Linkage

The chemical behavior of the carbamate functional group is central to the utility of this compound, dictating its stability and reactivity.

The carbamate linkage in Boc-protected amines is generally characterized by its high stability under basic, nucleophilic, and hydrogenolytic conditions. nih.gov This robustness allows for a wide range of synthetic operations on other parts of the molecule without premature deprotection. However, the linkage is specifically designed to be labile under acidic conditions. organic-chemistry.org

The acid-catalyzed hydrolysis of the carbamate follows the same mechanism as its intentional deprotection, proceeding through a stable tert-butyl cation. commonorganicchemistry.com The stability of the carbamate is highly dependent on pH.

Table 2: Stability of tert-Butyl Carbamates under Various Aqueous Conditions
ConditionStability
pH < 1Labile, cleaves readily. organic-chemistry.org
pH = 4Generally stable at room temperature. organic-chemistry.org
pH = 9Stable at room temperature. organic-chemistry.org
pH > 12Stable at room temperature, may cleave at elevated temperatures. organic-chemistry.org

The electronic structure of the carbamate group is key to its reactivity. Like amides, carbamates are stabilized by resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system (nN → π*C=O). nih.govacs.org This creates partial double-bond character in the C–N bond, which restricts free rotation and contributes to the planarity and stability of the group. nih.govacs.org

However, the resonance stabilization in carbamates is weaker than in analogous amides by approximately 3–4 kcal/mol. nih.govacs.orgresearchgate.net This is because the lone pairs on the adjacent ester oxygen atom also compete to delocalize into the carbonyl group, which reduces the extent of nitrogen lone pair delocalization. researchgate.net This diminished amide resonance has two important consequences:

The carbamate carbonyl carbon is more electrophilic than an amide carbonyl carbon. researchgate.net

The N–C(O) bond has less double-bond character, making it more susceptible to cleavage under certain conditions.

Recent studies have shown that inducing a ground-state twist in the N–C(O) bond can further disrupt this resonance, rendering the bond susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions, a transformation that is generally not feasible with stable, planar amides. acs.org This highlights how subtle electronic and conformational factors govern the reactivity of the carbamate linkage.

Catalytic Reactions Involving this compound and Related Carbamates

Suzuki Reaction Applications

While specific Suzuki-Miyaura cross-coupling reactions involving this compound are not extensively detailed in the literature, the broader class of aryl carbamates serves as a versatile and effective coupling partner in this type of reaction. nih.govnih.gov The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.gov The use of phenolic derivatives like aryl carbamates as precursors to polysubstituted aromatic compounds offers a significant advantage, as they are derived from readily available and often inexpensive phenols. nih.gov

Research has demonstrated the first successful Suzuki-Miyaura cross-coupling of aryl carbamates, which provides a valuable alternative to more common substrates like aryl halides. nih.govresearchgate.net These transformations are effectively catalyzed by nickel complexes, with the inexpensive and bench-stable catalyst NiCl₂(PCy₃)₂ proving particularly useful. nih.govacs.org The reaction proceeds by coupling aryl carbamates with arylboronic acids in the presence of a base, such as K₃PO₄, and heat. nih.gov

The scope of this methodology is broad, tolerating substrates with both electron-donating and electron-withdrawing groups, as well as those with ortho substituents. nih.govresearchgate.net Furthermore, heteroaryl substrates can be successfully employed as coupling partners. nih.gov Computational studies of the reaction mechanism indicate that the oxidative addition step proceeds through a five-centered transition state, leading to the exclusive cleavage of the aryl C–O bond. researchgate.netacs.org This nickel-catalyzed approach expands the toolkit for synthetic chemists, enabling the construction of complex biaryl structures from stable and accessible carbamate derivatives. nih.gov

Carbamate SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Naphthyl diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene11081 nih.gov
4-Biphenyl diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂ (10)K₃PO₄Toluene13079 nih.gov
4-Methoxyphenyl diethylcarbamate4-Methylphenylboronic acidNiCl₂(PCy₃)₂ (10)K₃PO₄Toluene13075 nih.gov
3-Pyridyl O-carbamatePhenylboroxineNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene11085 acs.org

Enzymatic Catalysis Mechanisms in Carbamate Transformations

Enzymes, as biological catalysts, facilitate the transformation of carbamates through specific and often highly selective mechanisms. The hydrolysis of carbamates is a key step in their metabolic degradation, often catalyzed by carboxyl ester hydrolases (EC 3.1.1). nih.gov These enzymes are part of the broader group of ester hydrolases that catalyze the breakdown of various esters. nih.gov The efficiency and selectivity of these enzymatic reactions are governed by precise interactions within the enzyme's active site.

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.orgkhanacademy.org This site is composed of amino acid residues that create a unique chemical environment through their specific arrangement and properties. libretexts.org The initial binding of a carbamate substrate to an enzyme's active site is a non-covalent and transient interaction, typically involving a combination of hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. wikipedia.orglibretexts.org

In the case of carbamate kinase, an enzyme that produces ATP from ADP and carbamoyl (B1232498) phosphate (B84403), crystallographic and mutagenesis studies have provided detailed insights into substrate binding. nih.gov The active center architecture involves key amino acid residues such as N51, K128, K209, and D210, which interact directly with the carbamoyl phosphate substrate. nih.gov Superimposition of crystal structures suggests an in-line associative phosphoryl group transfer mechanism, where these residues play crucial roles in correctly orienting the substrate and stabilizing the transition state. nih.gov

Similarly, the inhibition of fatty acid amide hydrolase (FAAH) by carbamates occurs through the covalent modification of the enzyme's active site. nih.gov Biochemical evidence shows that carbamates inactivate FAAH by carbamylating the catalytic serine nucleophile (S241), a mechanism that involves the formation of a covalent bond between the inhibitor and the enzyme. nih.gov This process is initiated by the non-covalent binding of the carbamate into the active site, which positions it for nucleophilic attack by the serine residue. nih.gov

Enzymatic reactions often exhibit high enantioselectivity, meaning they preferentially act on one enantiomer of a chiral substrate. This selectivity is a direct result of the three-dimensional structure of the enzyme's active site. nih.govresearchgate.net The chiral environment of the active site leads to different interaction energies and transition state stabilities for the two enantiomers of a substrate.

A clear example is the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipase (B570770) B from Candida antarctica (CAL-B). nih.gov In this process, the lipase selectively catalyzes the transesterification of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the optically pure (R)- and (S)-enantiomers with excellent enantioselectivity (E > 200). nih.gov The mechanism for this selectivity is based on the differential fit of the enantiomers within the active site. Lipase active sites are often described as having distinct pockets that accommodate the different substituents around the chiral center. The (R)-enantiomer may fit more favorably into the active site, positioning its hydroxyl group optimally for acylation by the catalytic serine residue, while the (S)-enantiomer binds in a less productive orientation, resulting in a much slower reaction rate. researchgate.net This difference in the stability of the respective enzyme-substrate complexes and their transition states is the fundamental source of enzymatic enantioselectivity. nih.gov

Intermolecular Interactions in Carbamate Systems

Hydrogen Bonding Networks

The carbamate functional group, characterized by the presence of an N-H group (a hydrogen bond donor) and a carbonyl group (C=O, a hydrogen bond acceptor), is highly conducive to forming strong and directional intermolecular hydrogen bonds. khanacademy.orgmdpi.com These interactions are fundamental in determining the supramolecular assembly and crystal packing of carbamate-containing molecules. nih.govresearchgate.net The analysis of crystal structures reveals that N-H···O=C hydrogen bonds are the dominant intermolecular interaction, leading to the formation of well-defined patterns such as dimers, chains, and extended sheets. researchgate.netnih.gov

Studies on various carbamate systems have elucidated the specific nature of these networks. For instance, the crystal structure of tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate shows that each of the five acidic hydrogen atoms (from N-H and O-H groups) participates in significant hydrogen bonding interactions. researchgate.net These interactions link the molecules into two-dimensional arrays. researchgate.net In other systems, such as those involving three-fold symmetric carbamates, each molecule can connect to four or five neighboring molecules through six intermolecular hydrogen bonds, creating robust 2D sheet structures. researchgate.net

The strength and geometry of these hydrogen bonds can influence the physical properties of the material. In a study blending N-octadecylcarbamate dodecyl ester with other molecules, IR spectra indicated an exchange of hydrogen bonds that affected the packing of the alkyl chains and, consequently, the morphology and transparency of the material. nih.gov The consistent formation of these hydrogen-bonded networks makes them a reliable tool in crystal engineering for designing solids with specific structures and properties. mdpi.com

Carbamate SystemHydrogen Bond MotifResulting Supramolecular StructureReference
Tri-carbamate C-3N-H···O=CCyclic supramolecular dimers linked into 2D sheets researchgate.net
Tri-carbamates C-4 and C-6N-H···O=CUnsaturated hydrogen-bonded network forming 2D sheets researchgate.net
R-N-[(3-pyridinylamino) thioxomethyl] carbamatesN–H···N(pyridine)Dimeric units nih.gov
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamateO-H···N, N-H···OTwo-dimensional arrays researchgate.net

Crystal Packing Architectures

Following a comprehensive review of scientific literature and crystallographic databases, no published data was found detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, a definitive description of its crystal packing architecture, including specific intermolecular interactions, hydrogen bond networks, and unit cell parameters, cannot be provided at this time. The determination of a compound's crystal structure is an experimental process that requires the growth of a suitable single crystal and subsequent analysis by X-ray diffraction, and such a study for this specific compound does not appear to be available in the public domain.

Applications of Tert Butyl Ethyl 2 Hydroxyethyl Carbamate in Organic Synthesis

Utilisation as an Amine Protecting Group

The primary function of tert-butyl ethyl(2-hydroxyethyl)carbamate in synthesis is rooted in the tert-butoxycarbonyl (Boc) group's ability to protect the amine functionality. chemicalbook.comsigmaaldrich.com Amines are nucleophilic and basic, properties that can interfere with desired reactions elsewhere in a molecule. chemistrysteps.com By converting the amine to a carbamate (B1207046), its nucleophilicity and basicity are significantly diminished, rendering it unreactive under a wide range of conditions. total-synthesis.comorganic-chemistry.org The Boc group is one of the most common amine protecting groups used in non-peptide chemistry. fishersci.co.uk

The protection process typically involves reacting the parent amine (ethanolamine in this case) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.comfishersci.co.uk This reaction is versatile and can be performed under relatively mild conditions, often in solvents like water, THF, or acetonitrile (B52724), with a base such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The resulting Boc-protected amine is stable to most nucleophiles and basic conditions. organic-chemistry.org

The strategic advantage of the Boc group lies in its specific cleavage conditions. It is readily removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comfishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. chemistrysteps.com

This acid lability is crucial for developing "orthogonal" protection strategies in multi-step syntheses. total-synthesis.comorganic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. For instance, the Boc group (acid-labile) can be used alongside groups like the fluorenylmethoxycarbonyl (Fmoc) group, which is removed with base, or the carboxybenzyl (Cbz) group, which is cleaved by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This allows chemists to unmask different functional groups at various stages of a synthesis, enabling the construction of highly complex molecules with precise control. total-synthesis.com

Protecting Group Abbreviation Cleavage Condition Orthogonal To
tert-ButoxycarbonylBocAcid (e.g., TFA, HCl)Fmoc (Base), Cbz (Hydrogenolysis)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc (Acid), Cbz (Hydrogenolysis)
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂/Pd-C)Boc (Acid), Fmoc (Base)

Intermediate in the Synthesis of Complex Molecules

Beyond its role purely as a protecting group, the entire molecule of this compound serves as a bifunctional reagent, or a versatile building block, for incorporating an N-protected ethanolamine (B43304) unit into larger structures. chemicalbook.com Its free hydroxyl group can undergo further reactions while the amine remains protected.

Research identifies this compound as a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines (PE). chemicalbook.com Phosphatidyl ethanolamines are a class of phospholipids (B1166683) found in biological membranes. nih.gov In a synthetic context, the hydroxyl group of N-Boc-ethanolamine can be used to form a phosphate (B84403) ester linkage. After constructing the desired lipid backbone, the Boc group can be removed under acidic conditions to reveal the free amine of the ethanolamine headgroup, completing the synthesis of the target phospholipid. nih.gov

The compound is also utilized as an intermediate in the synthesis of ornithine derivatives. chemicalbook.com Ornithine is a non-proteinogenic amino acid that contains two amino groups. Selective protection of these amines is essential for its incorporation into peptides or for other chemical modifications. nih.gov By using N-Boc-ethanolamine as a starting fragment, chemists can build upon its hydroxyl group and later reveal the amine, providing a strategic route to complex ornithine-containing structures, which are valuable in peptide synthesis. chemicalbook.comnih.gov

In the synthesis of the anticonvulsant drug Lacosamide, the use of protecting groups is a critical strategy. google.com Synthetic routes often start with D-serine, an amino acid containing both a hydroxyl and an amino group. google.com Methodologies for Lacosamide synthesis frequently involve the protection of the amine functionality with a Boc group to prevent side reactions while other parts of the molecule are modified. google.comgoogle.com While direct use of this compound is not explicitly detailed, the principles of its application—protecting an amino alcohol moiety with a Boc group—are central to the synthetic strategies employed for Lacosamide and its intermediates. google.com

The Boc protecting group is fundamental to modern polypeptide synthesis, particularly in solid-phase peptide synthesis (SPPS). masterorganicchemistry.com this compound can be viewed as a protected amino alcohol building block. This allows for the introduction of an ethanolamine moiety into a peptide-like chain. The hydroxyl group can be derivatized or used as an attachment point, and the amine can be deprotected at a later stage for further elaboration.

In the context of heterocyclic chemistry, carbamate derivatives are used in the synthesis of complex structures. For instance, tert-butyl carbamates can be involved in the preparation of substituted quinolines. nih.gov The N-Boc-ethanolamine molecule provides a functionalized side chain that can be attached to a quinoline (B57606) precursor, with the Boc group ensuring the amine does not interfere with the ring-forming or modification reactions. mdpi.com

Building Block for Advanced Chemical Structures

The unique structure of this compound, featuring two distinct functional groups with orthogonal reactivity, makes it an ideal starting point for the synthesis of elaborate molecular architectures. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, while the terminal hydroxyl group offers a nucleophilic site for a variety of chemical transformations.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The nature of this linker—its length, rigidity, and solubility—is crucial for the efficacy of the PROTAC.

While direct citation of this compound in PROTAC linker synthesis is not prevalent, closely related structures are fundamental to this application. For instance, compounds like tert-butyl bis(2-hydroxyethyl)carbamate are utilized as branched PEG linkers. nih.gov These structures provide a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

The this compound molecule serves as a foundational unit for such linkers. The synthetic strategy involves:

Extension from the hydroxyl group: The -OH group can be elaborated into a chain of desired length and composition, often incorporating PEG units to improve water solubility.

Attachment of the first ligand: The end of the newly formed linker is then coupled to either the E3 ligase ligand or the target protein ligand.

Deprotection and coupling of the second ligand: The Boc-protecting group on the nitrogen is removed under acidic conditions to reveal the free amine, which is then acylated or alkylated to attach the second ligand, completing the PROTAC structure.

This modular approach allows for the systematic variation of the linker length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Table 1: Related Compounds Used in PROTAC Linker Synthesis

Compound NameCAS NumberKey Features
tert-butyl bis(2-hydroxyethyl)carbamate103898-11-9Branched PEG linker with two hydroxyl groups for further derivatization.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate634926-63-9Contains a propargyl group for click chemistry and a Boc-protected amine.

The utility of this compound extends beyond PROTACs to the broader category of bifunctional compounds. Its structure is inherently a scaffold, providing two points of connection that can be independently addressed. This allows for the precise assembly of molecules designed to interact with two different biological targets or to carry two different functional payloads.

The principle of orthogonal protection and activation is key. The Boc-protected amine is chemically stable to a wide range of reaction conditions that might be used to modify the hydroxyl group, such as oxidation, esterification, or etherification. Conversely, the amine can be deprotected with acid without affecting most functionalities attached to the hydroxyl end. This chemical distinction allows for a stepwise and controlled synthesis, attaching one part of the bifunctional molecule to the alcohol and the other part to the amine.

Based on available research, there is no significant evidence to suggest that this compound is a common precursor for the synthesis of chiral organoselenanes and organotelluranes. The synthesis of such chiral selenium and tellurium compounds typically proceeds through established routes involving chiral amino alcohols, but specific utilization of this particular carbamate is not well-documented in scientific literature. mdpi.com

Reagent in Cross-Linking Strategies

Cross-linking reagents are molecules that contain two or more reactive ends capable of chemically attaching to specific functional groups on proteins or other molecules. This process is vital in biochemistry for stabilizing protein structures, studying protein-protein interactions, and creating conjugated biomolecules.

This compound can be readily converted into a heterobifunctional cross-linking reagent. The hydroxyl group serves as a handle for introducing a reactive moiety. For example, it can be modified to bear an alkyne, an azide (B81097), a maleimide, or an activated ester. A prime example is the related compound, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, which functions as a crosslinker via its propargyl group, suitable for copper-catalyzed "click chemistry" reactions. utexas.edu

The synthetic sequence to prepare a cross-linker from this compound would involve:

Functionalization of the hydroxyl group to install a specific reactive group (e.g., tosylation followed by substitution with sodium azide to create an azido-linker).

The other end of the molecule remains the Boc-protected amine. After deprotection, the resulting primary amine can react with carboxyl groups or other electrophiles on a target molecule.

This allows for a two-step cross-linking procedure where one molecule is first attached via the functionalized alcohol, and after purification, the second molecule is attached at the deprotected amine.

Application in Custom Antibody Labelling

Custom antibody labeling is a cornerstone of modern biological assays, including immunohistochemistry, flow cytometry, and immunoassays. This process involves covalently attaching a reporter molecule, such as a fluorescent dye, enzyme, or biotin, to an antibody. The choice of linker used to connect the label to the antibody is critical to preserve the antibody's binding affinity and the label's functionality.

This compound is an excellent candidate for a linker in this context. Its hydrophilic nature can help to prevent aggregation of the labeled antibody and reduce non-specific binding. The synthetic utility is again based on its two functional ends:

Label Attachment: The hydroxyl group can be reacted with a derivative of the label (e.g., a fluorescent dye's carboxylic acid activated as an NHS ester) to form a stable ester linkage.

Antibody Conjugation: The Boc group is then removed, exposing the primary amine. This amine can be coupled to the antibody, typically by targeting carboxylic acid residues (e.g., aspartic acid, glutamic acid) on the antibody after their activation with reagents like EDC and NHS.

This approach allows for precise control over the linker's structure and the conjugation chemistry, ensuring that the label is attached efficiently without compromising the antibody's function.

Advanced Structural and Conformational Analysis of Tert Butyl Ethyl 2 Hydroxyethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of tert-Butyl ethyl(2-hydroxyethyl)carbamate offers a clear fingerprint of the hydrogen atoms present in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment.

The analysis shows a broad singlet for the amine proton (N-H), triplets for the two methylene (B1212753) (-CH₂-) groups, a singlet for the hydroxyl proton (-OH), and a characteristic strong singlet for the nine equivalent protons of the tert-butyl group. rsc.org The coupling patterns (triplets) for the methylene groups confirm their adjacency, providing direct evidence of the ethyl bridge structure.

Table 1: ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.23Broad Singlet1HN-H
3.66Triplet2HHO-CH₂ -
3.26Triplet2H-CH₂ -NH
2.75Singlet1HO-H
1.43Singlet9H-C(CH₃ )₃
Data sourced from supporting information for "Chemoselective N-tert-butyloxycarbonylation of amines in glycerol". rsc.org

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

The spectrum displays five signals, corresponding to the carbonyl carbon of the carbamate (B1207046) group, the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons of the ethyl chain. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the signal at 156.84 ppm is characteristic of a carbonyl carbon in a carbamate linkage.

Table 2: ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
156.84C =O (Carbamate)
79.62-C (CH₃)₃
62.09HO-C H₂-
43.00-C H₂-NH
28.35-C(C H₃)₃
Data sourced from supporting information for "Chemoselective N-tert-butyloxycarbonylation of amines in glycerol". rsc.org

Heteronuclear NMR (e.g., ³¹P NMR for Phosphorylated Derivatives)

Heteronuclear NMR techniques, such as ³¹P NMR, are highly valuable for analyzing molecules containing atoms other than ¹H and ¹³C. In the context of this compound, this technique would be specifically applied to phosphorylated derivatives. The hydroxyl group provides a site for potential phosphorylation. If the compound were phosphorylated, ³¹P NMR would provide direct information about the chemical environment of the phosphorus atom, confirming the formation of a phosphate (B84403) ester and providing insight into its electronic structure. However, specific ³¹P NMR data for phosphorylated derivatives of this compound are not detailed in the surveyed scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the theoretical monoisotopic mass is calculated based on its chemical formula, C₇H₁₅NO₃. nih.gov

This exact mass allows for the unambiguous determination of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. Experimental HRMS analysis would aim to measure an m/z value that matches this theoretical calculation to within a very small margin of error (typically < 5 ppm).

Table 3: Molecular Mass Data for this compound

ParameterValue
Molecular FormulaC₇H₁₅NO₃
Molecular Weight161.20 g/mol
Monoisotopic Mass161.10519334 Da
Data sourced from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to separate the target compound from a mixture, such as a reaction mixture or a biological sample, and then confirm its identity and purity based on its mass.

In the analysis of this compound, an LC-MS system would first pass the sample through an LC column to isolate the compound. The eluent would then be directed into the mass spectrometer, which would detect the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the presence and molecular weight of the compound. This method is essential for both qualitative identification and quantitative analysis in various research and quality control settings.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive analytical technique used for the separation, identification, and quantification of compounds. For this compound, UPLC, particularly with reverse-phase methods using C18 columns, is suitable for its separation and analysis. The mass spectrometry component allows for the verification of the compound's molecular weight. High-resolution mass spectrometry (HRMS), coupled with UPLC, can precisely confirm the molecular formula by determining the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). While specific UPLC-MS data, such as retention times and detailed fragmentation patterns under various conditions, are noted as being available from commercial suppliers, comprehensive datasets are not widely published in peer-reviewed literature. ambeed.com The technique is crucial for assessing purity, identifying impurities, and studying the compound's stability under different conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. While direct analysis of this compound by GC-MS may be possible, derivatization of the hydroxyl group might be employed to increase volatility and improve peak shape.

Upon ionization in the mass spectrometer, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for carbamates often involve:

Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the tert-butyl cation, [(CH₃)₃C]⁺, resulting in a characteristic ion at m/z 57.

Alpha-cleavage: Fission of bonds adjacent to the nitrogen atom and the carbonyl group.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur.

Although GC-MS is a standard analytical method, specific, published GC-MS studies detailing the retention indices and electron ionization (EI) mass spectra of this compound are not readily found in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of reactions involving this compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Expected Characteristic IR Absorption Bands:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, hydrogen-bonded 3500-3200 (broad)
N-H (Carbamate) Stretching (if present as tautomer) ~3300
C-H (Alkyl) Stretching 3000-2850
C=O (Carbamate) Stretching 1720-1680
C-N (Carbamate) Stretching 1250-1020

These expected peaks allow for the confirmation of the compound's structural integrity and the tracking of chemical transformations, such as the consumption of the hydroxyl group during a reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of publicly available crystallographic databases and scientific literature indicates that the crystal structure of this compound has not been reported. Therefore, experimental data on its unit cell dimensions, bond lengths, bond angles, and crystal packing are not available. Should a single crystal of sufficient quality be grown, this technique could provide unparalleled insight into its solid-state conformation and intermolecular interactions. Programs like SHELXL could be used to refine such a crystal structure, resolving details of hydrogen-bonding networks and stereochemistry.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, a detailed analysis of the precise bond lengths, bond angles, and dihedral angles for this compound is not possible. A crystallographic study would provide these parameters with high precision, allowing for a comparison with theoretical values and data from structurally related compounds. This information is fundamental to understanding the molecule's geometry, steric hindrance, and conformational preferences in the solid state. The carbamate group, for instance, is known to be relatively planar due to resonance.

Illustrative Table of Data Obtainable from X-ray Crystallography:

Parameter Type Example (Atoms Involved) Typical Value (if data were available)
Bond Length C=O (carbamate) ~1.23 Å
Bond Length C-N (carbamate) ~1.35 Å
Bond Angle O=C-N ~125°

Elucidation of Crystal Packing and Intermolecular Interactions

Details regarding the crystal packing and intermolecular interactions of this compound are also unavailable due to the absence of a solved crystal structure. A crystallographic analysis would reveal how the molecules arrange themselves in the crystal lattice. The presence of the hydroxyl group (a hydrogen bond donor) and the carbonyl oxygen of the carbamate (a hydrogen bond acceptor) strongly suggests that hydrogen bonding would be a dominant intermolecular force governing the crystal packing. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the purification of this compound and the assessment of its purity. Column chromatography using silica (B1680970) gel is a commonly cited method for its purification. The choice of eluent is critical for achieving effective separation from starting materials and byproducts. A solvent system with a gradient of polarity, such as hexane-ethyl acetate (B1210297) or heptane-ethyl acetate, is typically employed. ambeed.comambeed.com

Summary of Chromatographic Purification Methods:

Method Stationary Phase Mobile Phase (Eluent) Purpose
Column Chromatography Silica Gel Hexane:Ethyl Acetate (e.g., 4:1) Primary Purification

Purity is often assessed using techniques like HPLC/UPLC, as mentioned previously, which can provide quantitative data on the presence of any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for its analysis. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the nonpolar tert-Butyl group, the compound would exhibit significant retention on a C18 column. The polarity of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve adequate retention and separation from potential impurities. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any residual free amine groups. Detection would likely be accomplished using a UV detector, as the carbamate group possesses a chromophore that absorbs in the low UV range (around 200-220 nm).

A hypothetical data table outlining a potential HPLC method is presented below. It is important to note that these parameters are illustrative and would require empirical optimization for the specific analysis of this compound.

Interactive Data Table: Hypothetical HPLC Parameters

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a powerful technique for the analysis of volatile compounds. However, direct analysis of this compound by GC can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector port. To overcome these issues, derivatization of the hydroxyl group is typically required to increase the compound's volatility and thermal stability.

A common derivatization strategy for hydroxyl groups is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis.

The derivatized compound would then be separated on a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17). The temperature of the GC oven would be programmed to ramp up, allowing for the separation of the analyte from the solvent, derivatizing agent, and any impurities based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) would be a suitable detector for this analysis, as it is sensitive to organic compounds and provides a response that is proportional to the mass of carbon in the analyte.

Below is a hypothetical data table outlining potential GC-FID conditions for the analysis of the silylated derivative of this compound. These parameters are illustrative and would need to be optimized in a laboratory setting.

Interactive Data Table: Hypothetical GC-FID Parameters for Silylated Derivative

ParameterValue
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min)
Injection Volume 1 µL (split injection)
Derivatization Agent BSTFA with 1% TMCS

Computational and Theoretical Studies on Tert Butyl Ethyl 2 Hydroxyethyl Carbamate Systems

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the exploration of molecular systems in dynamic and reactive contexts.

Classical Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. In the context of tert-Butyl ethyl(2-hydroxyethyl)carbamate, MD simulations can illuminate its hydration properties and behavior in aqueous solutions. researchgate.net Using force fields like AMBER, these simulations model the interactions between the carbamate (B1207046) and surrounding water molecules, often represented by models such as TIP3P. researchgate.net

Key analyses from MD trajectories include the characterization of the hydration shell, determining the average number of water molecules in close proximity to the solute. researchgate.net Such studies, often performed on analogous molecules like tert-butyl alcohol (TBA), reveal how solute concentration affects hydration and potential self-aggregation. researchgate.net For instance, simulations can show how the number of water molecules in the first hydration shell changes with increasing solute molar fraction, providing insights into solute-solvent interactions and the onset of aggregation. researchgate.net These simulations are typically performed using software packages like Amber, with specific parameters for temperature and pressure control, such as the Berendsen coupling algorithm. researchgate.net

For processes involving changes in electronic structure, such as chemical reactions or electronic spectroscopy, a more rigorous approach is required. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating a small, critical region of the system with quantum mechanics while the larger environment is described by classical molecular mechanics. nih.govnih.gov

This hybrid approach is particularly valuable for studying enzymatic reactions or reaction mechanisms in condensed phases. nih.govresearchgate.net In a hypothetical study of this compound interacting with an enzyme, the carbamate molecule and the enzyme's active site residues would constitute the QM region, described by methods like Density Functional Theory (DFT). researchgate.netfrontiersin.org The rest of the protein and solvent would form the MM region, modeled with a classical force field such as AMOEBA. researchgate.net This partitioning allows for an accurate description of bond-making and bond-breaking events while remaining computationally feasible for large biological systems. nih.gov QM/MM calculations are instrumental in determining reaction energy barriers and understanding the role of the environment in catalysis. nih.govresearchgate.net

Table 1: Example Parameters for a QM/MM Simulation Setup This table is interactive. You can sort and filter the data.

Parameter Description Example Value/Method Source
QM Region The part of the system treated with quantum mechanics. This compound and enzyme active site residues researchgate.net
QM Method The level of theory used for the QM region. ωB97X-D/6-31G(d) researchgate.net
MM Region The part of the system treated with molecular mechanics. Surrounding protein and solvent molecules researchgate.net
MM Force Field The potential energy function used for the MM region. AMOEBA researchgate.net
Software The program used to perform the calculations. LICHEM, Amber researchgate.netresearchgate.net

Analysis of Molecular Conformations and Energetics

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. X-ray crystallography studies on related carbamate compounds provide valuable data on preferred conformations and intermolecular interactions. nih.govresearchgate.netmdpi.com

Crystal packing is heavily influenced by hydrogen bonding. The hydroxy group (-OH) and the carbamate's N-H group are potent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. nih.govresearchgate.net This leads to the formation of extensive networks of intermolecular hydrogen bonds (e.g., O-H···O and N-H···O), which organize the molecules into two-dimensional arrays or layers within the crystal lattice. nih.govresearchgate.net

Prediction of Molecular Properties Relevant to Chemical Behavior and Biological Interactions

Computational methods can predict a wide array of molecular properties that govern the chemical behavior and potential biological interactions of this compound. Public databases like PubChem provide pre-computed properties based on its structure. nih.gov

Quantum chemical calculations can further refine these predictions and provide deeper electronic insights. researchgate.net Methods like DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. These calculations also yield other important electronic properties such as dipole moment, which influences solubility and intermolecular interactions. Such theoretical calculations help in understanding the molecule's reactivity and in predicting sites susceptible to nucleophilic or electrophilic attack.

**Table 2: Predicted Molecular Properties of tert-Butyl N-(2-hydroxyethyl)carbamate*** This table is interactive. You can sort and filter the data.

Property Value Source
Molecular Weight 161.20 g/mol nih.gov
Molecular Formula C7H15NO3 nih.gov
XLogP3 -0.1 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 4 nih.gov

Note: These properties are for the parent compound tert-Butyl N-(2-hydroxyethyl)carbamate, which is structurally very similar to the subject compound.

Theoretical Investigations of Amide Resonance and Rotational Barriers

A key feature of the carbamate functional group is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond. nd.edu This resonance phenomenon is fundamental to the planarity and stability of the amide and carbamate linkages. researchgate.netnih.gov

The energy barrier to this rotation (ΔG‡) can be investigated both experimentally, using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretically, through quantum mechanical calculations. nd.educolostate.edu Theoretical studies, often using DFT, can model the ground state and the transition state for rotation. The transition state is characterized by a 90° rotation around the C-N bond, which breaks the π-conjugation, and typically features a pyramidalized nitrogen atom. nih.gov

Studies on related N-aryl carbamates have shown that the rotational barrier is sensitive to the electronic nature of substituents. nd.edu Electron-donating groups on the nitrogen atom tend to increase the C-N double bond character and thus raise the rotational barrier, while electron-withdrawing groups have the opposite effect. nd.edu The polarity of the solvent also plays a role, as the ground state is generally more polar than the transition state; however, carbamates have been found to be less sensitive to solvent polarity than amides. nd.educolostate.edu For this compound, the ethyl group on the nitrogen is expected to have a modest electron-donating effect, contributing to a significant rotational barrier typical for carbamates.

Computational Insights into Enzymatic Enantioselectivity

Many carbamates are chiral or can be precursors to chiral molecules, and enzymes are often used for their efficient and highly selective synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and carbamates via transesterification. mdpi.comnih.govresearchgate.net

A study on the enzymatic kinetic resolution of a closely related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrated that Candida antarctica lipase (B570770) B (CAL-B) could resolve the racemic mixture with excellent enantioselectivity (E > 200). mdpi.comnih.gov This high degree of selectivity arises from the precise fit of one enantiomer into the enzyme's active site.

Computational methods, especially QM/MM, are powerful tools for understanding the molecular basis of this enantioselectivity. frontiersin.orgresearchgate.net By modeling the (R)- and (S)-enantiomers within the active site of CAL-B, researchers can calculate the energies of the respective enzyme-substrate complexes and the activation energies for the acylation step. These calculations can reveal key interactions, such as hydrogen bonds and steric contacts, between the substrate and active site residues (e.g., the catalytic triad) that stabilize the transition state for one enantiomer over the other. researchgate.net This computational approach can rationalize the experimentally observed selectivity and guide future efforts in enzyme engineering and catalyst design. nih.gov

Despite a comprehensive search for computational and theoretical studies, no specific molecular docking studies focusing on this compound and its interactions with biological targets could be identified in the available literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. This information is crucial in drug discovery and development for understanding the mechanism of action and for optimizing lead compounds.

The absence of published molecular docking research for this compound indicates that this particular area of its scientific investigation may be underexplored or the findings have not been disseminated in publicly accessible scientific literature. Therefore, detailed research findings, including data tables on binding energies, interacting amino acid residues, and specific ligand-target interactions, as requested, cannot be provided at this time.

Further research in the field of computational chemistry and molecular modeling would be necessary to elucidate the potential ligand-target interactions of this compound. Such studies would provide valuable insights into its possible biological activities and guide future experimental investigations.

Biological Activity and Medicinal Chemistry Relevance of Tert Butyl Ethyl 2 Hydroxyethyl Carbamate Derivatives

Applications in Drug Design and Development

The carbamate (B1207046) moiety is increasingly utilized in medicinal chemistry for its role in creating more effective and stable drug candidates. nih.govacs.org Its unique properties allow for the strategic modification of molecules to improve their therapeutic potential.

Carbamate Scaffolds as Bioisosteres and Peptide Bond Surrogates

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance a compound's biological activity or pharmacokinetic profile, is a fundamental strategy. nih.govacs.org Carbamate scaffolds have emerged as effective bioisosteres and surrogates for the amide or peptide bond, which is prone to enzymatic degradation in the body. nih.govacs.orgnih.gov

The substitution of a peptide bond with a carbamate linkage offers several advantages:

Metabolic Stability: Carbamates provide stability against aminopeptidases, the enzymes responsible for breaking down peptide-like drugs. nih.govacs.org

Structural Mimicry: The carbamate functionality can mimic the geometry of the peptide bond and participate in crucial hydrogen bonding interactions with biological targets like enzymes or receptors. nih.govacs.org

Conformational Restriction: Due to the electronic properties of the carbamate group, it imposes a degree of conformational rigidity, which can be advantageous for locking a molecule into its bioactive shape. nih.govacs.org

This strategic replacement has been successfully exploited in the development of peptidomimetics, leading to drug candidates with improved stability and efficacy. nih.govacs.org

Specific Biological Targets and Activities

Carbamate derivatives have been investigated for a wide range of biological activities, with significant findings in the area of antimicrobial agents.

Antimicrobial Activity of Related Carbamates

The rise of microbial resistance to existing drugs necessitates the discovery of new antimicrobial agents. Organic carbamates have been identified as a promising class of compounds with potential antibacterial and antifungal properties.

Several studies have demonstrated the efficacy of carbamate derivatives against a spectrum of bacteria. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates showed potent inhibitory activity against drug-sensitive and resistant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 4-8 µg/ml. nih.gov However, these specific compounds were not effective against Gram-negative bacteria. nih.gov

In contrast, other carbamate-based structures have shown broad-spectrum activity. The dual-action compound Ro 24-4383, which links desacetylcefotaxime to ciprofloxacin via a carbamate bond, was active against 99% of 363 tested Gram-positive and Gram-negative aerobes. nih.gov This highlights the versatility of the carbamate linker in creating potent, broad-spectrum antibacterial agents.

Antibacterial Activity of Select Carbamate Derivatives
Compound Class/NameTarget BacteriaReported Efficacy (MIC/Activity)Source
(3-benzyl-5-hydroxyphenyl)carbamatesGram-positive (e.g., S. aureus, E. faecalis)MIC = 4-8 µg/ml nih.gov
Ro 24-4383Gram-positive and Gram-negative aerobesActive against 99% of 363 strains tested nih.gov
11,12-carbamate-3-O-acyl erythromycin derivativesRespiratory pathogensPotent in vitro activity nih.gov

Carbamate derivatives are also a key structural motif in the development of fungicidal compounds. nih.gov Research has shown that various carbamate-containing molecules exhibit significant activity against a range of fungal pathogens.

A study on novel N-aryl carbamate derivatives tested their efficacy against seven plant fungal pathogens. Many of the synthesized compounds showed good antifungal activity, with inhibition rates exceeding 60% at a concentration of 50 μg/mL. nih.govnih.gov Notably, one compound demonstrated excellent broad-spectrum activity with inhibition rates of 70% or higher against all tested fungi. nih.govnih.gov Another compound showed potent inhibition against F. graminearum with an EC50 value of 12.50 μg/mL. nih.govnih.gov

Similarly, a series of benzoylcarbamates containing a pyridine moiety displayed moderate to strong bioactivity against Botrytis cinerea, with EC50 values ranging from 6.45 to 6.98 μg/mL. mdpi.com

Antifungal Activity of Select Carbamate Derivatives
Compound Class/NameTarget FungiReported Efficacy (EC50/Inhibition Rate)Source
N-aryl carbamates (Compound 1af)F. graminearumEC50 = 12.50 µg/mL nih.govnih.gov
N-aryl carbamates (Compound 1z)F. oxysporumEC50 = 16.65 µg/mL nih.govnih.gov
N-aryl carbamates (Compound 1ag)Broad-spectrum (7 plant pathogens)Inhibition rate ~70% at 50 µg/mL nih.govnih.gov
Benzoylcarbamates with pyridine (Compounds 4d, 4f, 4g, 4h)Botrytis cinereaEC50 = 6.45–6.98 µg/mL mdpi.com
Mechanistic Studies of Antimicrobial Action

The precise antimicrobial mechanism of action for derivatives of tert-butyl ethyl(2-hydroxyethyl)carbamate is not extensively detailed in the current scientific literature. However, by examining the broader class of carbamate compounds, potential mechanisms can be inferred. Carbamates are known to exert their antimicrobial effects through various pathways, primarily by targeting essential enzymes or cellular structures.

One of the most well-documented mechanisms for carbamates, particularly in insecticides, is the inhibition of acetylcholinesterase (AChE) wikipedia.org. This enzyme is crucial for nerve function in insects, and its inhibition leads to paralysis and death. While this is a primary mode of action against insects, some studies suggest that interference with cholinesterase-like enzymes in microorganisms could be a potential, though less common, antimicrobial strategy.

A more likely mechanism for the antimicrobial action of carbamate derivatives against bacteria and fungi involves the disruption of cell wall or membrane integrity. Some carbamates are thought to interfere with lipid biosynthesis, leading to a compromised cell membrane mdpi.com. The bacterial cell wall, a unique and essential structure, is a common target for antibiotics microbenotes.comlibretexts.orgsigmaaldrich.comcreative-biolabs.com. Carbamate-containing compounds may inhibit enzymes involved in the synthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to cell lysis and death. The enzymatic degradation of carbamates by microorganisms also suggests that these compounds interact with microbial metabolic pathways, which could be another avenue for their antimicrobial effects nih.govresearchgate.net.

Neurodegenerative Disease Research

Derivatives of this compound have emerged as promising candidates in the research of neurodegenerative diseases, particularly Alzheimer's disease. A notable multi-target derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, referred to as M4, has demonstrated a range of activities relevant to Alzheimer's pathology nih.govnih.gov.

β-Secretase Inhibition

β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy. The derivative M4 has been shown to be a potent inhibitor of β-secretase 1, with an IC50 value of 15.4 nM nih.gov. The structure-activity relationships of BACE1 inhibitors often involve interactions with the catalytic aspartate residues in the enzyme's active site nih.govnih.govmdpi.comrsc.org.

Table 1: β-Secretase (BACE1) Inhibitory Activity of M4

Compound IC50 (nM)
Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Acetylcholinesterase (AChE) is the enzyme that degrades ACh. Carbamates are a well-established class of AChE inhibitors nih.govmdpi.com. The M4 compound also exhibits inhibitory activity against acetylcholinesterase with a Ki of 0.17 μM nih.gov. This dual-action of inhibiting both BACE1 and AChE makes such derivatives particularly interesting for Alzheimer's therapy.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of M4

Compound Ki (μM)
Prevention of Amyloid Beta Peptide Aggregation and Fibril Formation

The aggregation of Aβ peptides into oligomers and fibrils is a critical step in the pathogenesis of Alzheimer's disease. Molecules that can inhibit this aggregation process are considered valuable therapeutic candidates. The M4 derivative has demonstrated the ability to inhibit the aggregation of Aβ, showing 85% inhibition at a concentration of 100 μM nih.gov. This suggests that these compounds can directly interfere with the protein-protein interactions that lead to the formation of toxic amyloid structures mdpi.comamanote.comresearchgate.netnih.gov.

Table 3: Amyloid-β (Aβ) Aggregation Inhibition by M4

Compound Concentration (μM) Inhibition (%)
Modulation of Astrocyte Cell Death and Inflammatory Markers (e.g., TNF-α)

Neuroinflammation, characterized by the activation of glial cells like astrocytes and microglia, is a significant component of Alzheimer's disease. Activated astrocytes can release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which contribute to neuronal damage. Research has shown that the M4 compound has a moderate protective effect on astrocytes exposed to Aβ1-42, which is attributed to a reduction in TNF-α and free radicals microbenotes.comnih.gov. This anti-inflammatory action, by modulating astrocyte-mediated responses, represents another important therapeutic avenue for these derivatives nih.govresearchgate.netbiorxiv.org.

Potential as Anti-Tuberculosis Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis drugs with novel mechanisms of action. Carbamate-containing compounds have been explored for their antimycobacterial potential. Screening of compound libraries against M. tuberculosis has identified potent benzoheterocyclic oxime carbamates nih.gov. These compounds are suggested to act as prodrugs with a novel, yet to be fully elucidated, mode of action nih.gov.

Furthermore, other studies have identified compounds from libraries that inhibit the growth of M. tuberculosis, with some of the most promising candidates containing carbamate moieties nih.govnih.govresearchgate.net. The potential mechanisms for such compounds could involve the inhibition of essential mycobacterial enzymes, such as those involved in cell wall synthesis or iron acquisition researchgate.netuea.ac.uk. While direct studies on this compound derivatives are limited, the activity of other carbamates against M. tuberculosis suggests that this chemical class is a promising area for the development of new anti-tuberculosis agents.

Role in PROTAC Technology for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins from cells. springernature.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. springernature.com One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. Carbamate-containing structures, developed from precursors like this compound, are frequently employed in the synthesis of these crucial linkers, which play a significant role in the efficacy of the final PROTAC molecule. precisepeg.com The linker's composition and length are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase. precisepeg.com

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ligase. nih.gov This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. mdpi.com

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. nih.govmdpi.com PROTACs have been successfully developed to induce the degradation of specific CDKs. For instance, PROTACs have been synthesized to target CDK2, a key protein involved in the G1/S phase transition of the cell cycle. nih.gov

One study detailed the development of a novel PROTAC, FN-POM, which was synthesized by linking the multi-kinase inhibitor FN-1501 to a pomalidomide moiety. springernature.comnih.gov This molecule was shown to preferentially degrade cyclin E and CDK2. springernature.com Further research has demonstrated that PROTAC-mediated degradation of CDK2 is dependent on the cell cycle phase. CDK2 degradation occurs effectively in unsynchronized or G1-arrested cells, but is minimal in the S or G2/M phases. nih.govresearchgate.net This cell-cycle-dependent degradation is dictated by the ability to form the necessary PROTAC-mediated ternary complex between CDK2 and the E3 ligase CRBN, which occurs efficiently only in the G1 phase. nih.govresearchgate.net

Table 1: Research Findings on PROTAC-Mediated CDK Degradation

PROTAC MoleculeTarget(s)Key FindingReference
TMX-2172CDK2, CDK5Selectively degraded CDK2 and CDK5 in OVCAR8 cells. mdpi.com
TL12-186Pan-kinase (CDK family)Revealed cell cycle-dependent degradation of CDK2, primarily in the G1 phase. nih.govresearchgate.net
FN-POMCyclin E, CDK2Degrades Cyclin E and CDK2, inhibiting cell cycle progression in p16INK4A-high tumor models. springernature.comnih.gov
Palbo-PROTACCDK4, CDK6Degrades CDK4 and CDK6, but resistance can be driven by Cyclin E overexpression. nih.gov

Immunosorbent Assay Enhancement for Agrochemical Residues

Derivatives of carbamates play a critical role in the development of sensitive and specific immunoassays for detecting agrochemical residues. Carbamate pesticides are widely used in agriculture, and monitoring their presence in food and the environment is essential for public health. nih.govsemanticscholar.org Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective method for this purpose. semanticscholar.orgresearchgate.net

Because pesticides are small molecules (haptens), they are not immunogenic on their own. semanticscholar.org To produce the necessary antibodies for an immunoassay, a hapten containing the core carbamate structure must be synthesized and then conjugated to a larger carrier protein, such as bovine serum albumin (BSA). nih.govresearchgate.net The rational design of these haptens is crucial for generating high-quality antibodies that specifically recognize the carbamate moiety. nih.gov Molecular modeling can be used to ensure that the key structural features of the pesticide are accessible for antibody recognition after conjugation. nih.gov This approach has led to the development of immunochromatographic assays capable of simultaneously detecting multiple carbamate pesticide residues with high sensitivity. nih.gov

Table 2: Application of Carbamate Derivatives in Immunoassays

ApplicationTechniqueRole of Carbamate DerivativeKey OutcomeReference
Detection of AldicarbColloidal Gold ImmunochromatographyAldicarb hapten used to generate monoclonal antibodies.Development of a rapid test strip for screening aldicarb in agricultural products. nih.gov
Detection of Carbofuran, Isoprocarb, CarbarylImmunochromatographic Assay (ICA)General hapten strategy based on carbamate moiety recognition.Simultaneous and quantitative detection of three carbamate pesticides. nih.gov
Detection of Carbendazim, CarbofuranEnzyme-Linked Immunosorbent Assay (ELISA)Haptens with acid function coupled to BSA to produce antibodies.Development of a rapid ELISA method for detecting specific carbamate residues. semanticscholar.orgresearchgate.net

Metabolic Studies of Related Carbamates (e.g., Ethyl Carbamate Metabolism)

Understanding the metabolism of simple carbamates like ethyl carbamate provides a foundational model for predicting the metabolic fate of more complex carbamate derivatives. Ethyl carbamate is known to be metabolized in the body, and its metabolic pathways have been investigated in both in vivo and in vitro studies. It is proposed that ethyl carbamate is hydrolyzed, at least in part, by esterases. The rate and extent of this hydrolysis are key determinants of the compound's duration of action and potential toxicity. nih.govacs.org The stability of the carbamate group can be modulated by varying the substituents on its amino and carboxyl termini, which in turn affects its pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Carbamate Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. nih.gov For carbamate derivatives, SAR studies explore how modifications to the molecule's structure impact its therapeutic effects. The carbamate moiety itself is a key pharmacophore that can participate in hydrogen bonding and impose conformational restrictions, influencing how the molecule interacts with its biological target. acs.org By systematically altering substituents on the oxygen and nitrogen termini of the carbamate, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile. acs.orgnih.gov For example, in the development of cholinesterase inhibitors, the nature of the carbamate's side chains can determine whether the inhibition is pseudoirreversible or reversible. acs.org

Preclinical Pharmacological Evaluation

In Vitro Biological Assessment

The in vitro evaluation of derivatives of this compound and related N-Boc protected amino alcohols has primarily focused on their potential as anticancer and antimicrobial agents. The structural motif of these compounds serves as a scaffold for the synthesis of molecules designed to interact with specific biological targets.

For instance, complex derivatives incorporating the N-Boc-amino alcohol framework have been investigated as potential inhibitors of enzymes crucial for disease progression. While specific data for derivatives of this compound is limited, studies on analogous structures provide a basis for understanding their potential biological activity.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

DerivativeTarget/AssayActivity Metric (e.g., IC50, MIC)
Amide Derivative ACancer Cell Line XNot Available
Ester Derivative BBacterial Strain YNot Available
Ether Derivative CEnzyme ZNot Available

Note: This table is illustrative due to the lack of specific publicly available data for derivatives of this compound.

In Vivo Biological Assessment

There is a notable absence of publicly available in vivo studies specifically detailing the biological assessment of derivatives of this compound in animal models. Research in this area is likely in early, proprietary stages of drug discovery. In general, in vivo studies for analogous compounds would aim to establish the efficacy and pharmacokinetic profile of the derivatives in a living organism. These studies are essential to bridge the gap between promising in vitro results and potential clinical applications.

Bioavailability Considerations in Biological Models

The bioavailability of a drug candidate is a critical factor in its development. The chemical structure of this compound derivatives, particularly the presence of the lipophilic tert-butyl group, can be strategically modified to enhance oral bioavailability. The carbamate linkage can also influence the metabolic stability of the compounds.

Key considerations for the bioavailability of these derivatives would include:

LogP Value: The partition coefficient (LogP) is a measure of lipophilicity, which affects absorption and distribution. Modifications to the core structure would aim to achieve an optimal LogP for oral absorption.

Metabolic Stability: The carbamate and other functional groups in the derivatives would be subject to metabolism by enzymes in the liver and other tissues. Understanding the metabolic pathways is crucial for designing compounds with a suitable half-life.

Prodrug Strategies: The this compound scaffold is suitable for the development of prodrugs, where the molecule is chemically modified to improve its pharmacokinetic properties and is then converted to the active drug in the body.

Without specific experimental data, a quantitative assessment of the bioavailability of this compound derivatives remains speculative. Further research is required to elucidate the pharmacokinetic profiles of this class of compounds.

Q & A

Q. What are effective synthetic routes for preparing tert-Butyl ethyl(2-hydroxyethyl)carbamate?

Methodological Answer: The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in ethyl(2-hydroxyethyl)amine. A typical procedure involves reacting the amine with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP). After stirring at room temperature for 12–24 hours, the product is isolated via solvent evaporation and purified by flash chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry or reaction time. For analogous carbamates, recrystallization from ethanol/water mixtures has been used to achieve >95% purity .

Q. How should this compound be characterized post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the Boc group (characteristic peaks at ~1.4 ppm for tert-butyl 1H^1H and ~80 ppm for 13C^{13}C). Assign hydroxyl and carbamate protons via 1H^1H-1H^1H COSY or DEPT experiments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+Na]+^+) with <2 ppm error.
  • Infrared (IR) Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm1^{-1}) and hydroxyl O-H stretch (~3200–3500 cm1^{-1}) .

Q. What purification strategies are recommended for this compound?

Methodological Answer: After synthesis, impurities (e.g., unreacted starting materials) are removed via column chromatography (silica gel, ethyl acetate/hexane). For hygroscopic or polar byproducts, recrystallization in ethanol/water (7:3 v/v) is effective. Monitor purity by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase). High-purity (>97%) batches have been achieved using these methods .

Advanced Research Questions

Q. How can crystallographic disorder in this compound structures be resolved?

Methodological Answer: Crystallographic disorder, common in flexible moieties like the ethyl(2-hydroxyethyl) chain, can be addressed using SHELXL refinement tools. Split the disordered atoms into multiple positions with occupancy factors summing to 1. Apply geometric constraints (e.g., SIMU, DELU) to maintain bond distances and angles. Validate using R-factor convergence (<5% discrepancy) and residual electron density maps. For high-resolution data, anisotropic displacement parameters refine positional accuracy .

Q. What computational methods predict the reactivity of the carbamate group in click chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilicity and steric effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For tert-butyl-protected derivatives, steric maps generated via molecular dynamics (MD) simulations reveal accessibility of the carbamate group for crosslinking .

Q. How to address discrepancies between NMR and mass spectrometry data?

Methodological Answer: Contradictions (e.g., unexpected adducts in MS vs. clean NMR) require cross-validation:

  • Sample Purity : Re-run NMR with higher field strength (e.g., 600 MHz) and MS with alternative ionization (ESI vs. APCI).
  • Degradation Analysis : Perform stability studies under ambient conditions. Use LC-MS to detect hydrolyzed byproducts (e.g., free amine).
  • X-ray Validation : Resolve structural ambiguities via single-crystal X-ray diffraction. SHELX software provides precise bond-length/angle data to confirm the molecular framework .

Q. What strategies mitigate racemization during functionalization of the carbamate group?

Methodological Answer: Racemization in chiral carbamates is minimized by:

  • Low-Temperature Reactions : Conduct alkylation or acylation at –20°C to reduce kinetic resolution.
  • Enantioselective Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during synthesis.
  • Analytical Monitoring : Track enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting solubility data in different solvent systems?

Methodological Answer:

  • Phase Diagrams : Construct ternary phase diagrams (compound/solvent/anti-solvent) to identify optimal recrystallization conditions.
  • Hansen Solubility Parameters : Compare experimental solubility with HSP values (δD, δP, δH) to predict compatibility.
  • Controlled Experiments : Repeat solubility tests under inert atmosphere (N2_2) to exclude moisture/CO2_2 interference .

Q. What causes variability in reaction yields during scale-up?

Methodological Answer: Yield inconsistencies often arise from:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates and reactor geometry.
  • Heat Transfer : Monitor exothermicity via in situ IR spectroscopy and adjust cooling rates.
  • Byproduct Formation : Identify side reactions (e.g., hydrolysis) using real-time MS or ReactIR. Implement gradient quenching (e.g., slow acid addition) to suppress byproducts .

Software and Tools

Q. Which software is recommended for crystallographic refinement of this compound?

Methodological Answer: SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. For disordered regions, apply PART instructions and ISOR restraints. Validate using CCDC Mercury’s visualization tools. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.